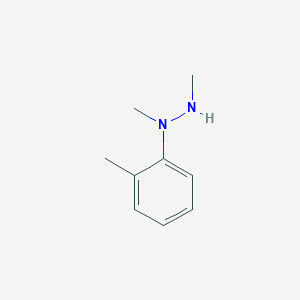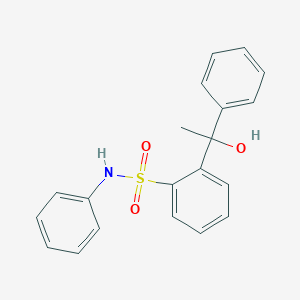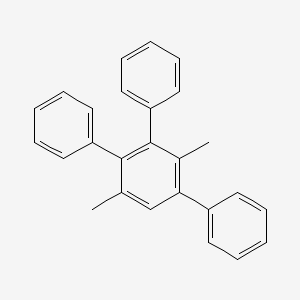
1,4-Dimethyl-2,3,5-triphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-2,3,5-triphenylbenzene is an organic compound belonging to the class of aromatic hydrocarbons. This compound is characterized by a benzene ring substituted with two methyl groups at the 1 and 4 positions and three phenyl groups at the 2, 3, and 5 positions. The unique arrangement of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2,3,5-triphenylbenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives. The process begins with the preparation of 1,4-dimethylbenzene (p-xylene) as the starting material. This compound undergoes a series of electrophilic aromatic substitution reactions with phenyl groups introduced via reagents such as phenyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and cost-effectiveness in large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2,3,5-triphenylbenzene undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The phenyl groups can be hydrogenated to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1,4-dicarboxy-2,3,5-triphenylbenzene.
Reduction: Formation of 1,4-dimethyl-2,3,5-tricyclohexylbenzene.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Scientific Research Applications
1,4-Dimethyl-2,3,5-triphenylbenzene finds applications in various fields of scientific research:
Mechanism of Action
The mechanism by which 1,4-Dimethyl-2,3,5-triphenylbenzene exerts its effects involves interactions with various molecular targets. The aromatic nature of the compound allows it to participate in π-π stacking interactions and hydrogen bonding with other molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The specific pathways involved depend on the context of its application, such as binding to enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenylbenzene: Lacks the methyl groups present in 1,4-Dimethyl-2,3,5-triphenylbenzene, resulting in different chemical reactivity and physical properties.
1,4-Dimethylbenzene (p-Xylene): Lacks the phenyl groups, making it less complex and less versatile in chemical reactions.
2,4,6-Trimethyl-1,3,5-triphenylbenzene: Contains additional methyl groups, which can further influence its chemical behavior and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity .
Properties
CAS No. |
7541-90-4 |
|---|---|
Molecular Formula |
C26H22 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1,4-dimethyl-2,3,5-triphenylbenzene |
InChI |
InChI=1S/C26H22/c1-19-18-24(21-12-6-3-7-13-21)20(2)26(23-16-10-5-11-17-23)25(19)22-14-8-4-9-15-22/h3-18H,1-2H3 |
InChI Key |
WDCWMALKEZCGRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


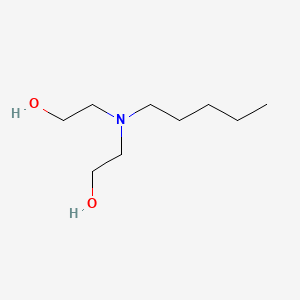

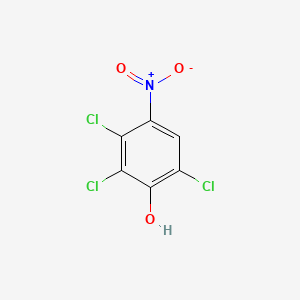
![N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid](/img/structure/B14010982.png)
![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
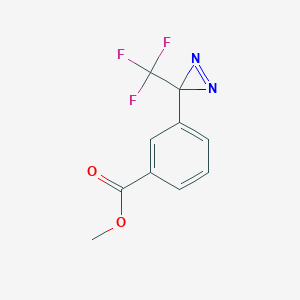
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)

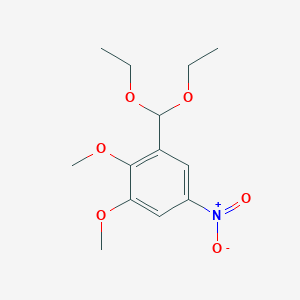
![5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B14011027.png)
